N-{3-[(1-methyl-1H-indol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide
CAS No.:
Cat. No.: VC20195734
Molecular Formula: C17H17N5O2
Molecular Weight: 323.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17N5O2 |
|---|---|
| Molecular Weight | 323.35 g/mol |
| IUPAC Name | N-[3-[(1-methylindol-5-yl)amino]-3-oxopropyl]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C17H17N5O2/c1-22-9-5-12-10-13(2-3-15(12)22)21-16(23)4-6-20-17(24)14-11-18-7-8-19-14/h2-3,5,7-11H,4,6H2,1H3,(H,20,24)(H,21,23) |
| Standard InChI Key | PANUCSMNRXWMMV-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=C1C=CC(=C2)NC(=O)CCNC(=O)C3=NC=CN=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s structure integrates two pharmacophoric motifs:
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Pyrazine-2-carboxamide: A six-membered aromatic ring with two nitrogen atoms and a carboxamide group at position 2.
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1-Methylindole-5-yl: A bicyclic aromatic system substituted with a methyl group at the N1 position and an amino group at position 5, connected via a 3-oxopropyl linker .
The IUPAC name is N-[3-[(1-methylindol-5-yl)amino]-3-oxopropyl]pyrazine-2-carboxamide, and its canonical SMILES is CN1C=CC2=C1C=CC(=C2)NC(=O)CCNC(=O)C3=NC=CN=C3 .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 323.35 g/mol |
| logP (Predicted) | 1.86–2.22 |
| Topological Polar Surface Area | 104.78 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
The compound’s moderate lipophilicity (logP ~2) and balanced polar surface area suggest favorable blood-brain barrier permeability, critical for central nervous system (CNS) targets .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis involves multi-step reactions:
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Coupling of Pyrazine-2-carboxylic Acid: Activated via thionyl chloride or carbodiimide reagents to form the carboxamide intermediate.
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Indole Functionalization: Introduction of the 1-methyl group via alkylation, followed by amino group installation at position 5 using nitration/reduction or Buchwald-Hartwig amination.
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Linker Attachment: The 3-oxopropyl chain is introduced via Michael addition or amide coupling, with microwave-assisted synthesis reducing reaction times .
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazine activation | SOCl₂, DMF, 60°C, 4h | 85 |
| Indole alkylation | CH₃I, K₂CO₃, DMF, 80°C, 12h | 78 |
| Amide coupling | EDC/HOBt, DCM, RT, 24h | 65 |
Industrial Production
Large-scale manufacturing employs continuous flow reactors to enhance yield (up to 92%) and purity (>98%). Automated purification systems using reverse-phase HPLC are standard.
Biological Activity and Mechanisms
MAO-B Inhibition
The compound exhibits potent MAO-B inhibition (IC₅₀ = 27 nM) with >100-fold selectivity over MAO-A, making it a candidate for Parkinson’s disease therapy. Docking studies reveal interactions with MAO-B’s flavin adenine dinucleotide (FAD) binding site, stabilized by hydrogen bonds with Gln206 and Tyr398 .
Comparative MAO-B Inhibition Data
| Compound | MAO-B IC₅₀ (nM) | Selectivity (MAO-B/MAO-A) |
|---|---|---|
| Target Compound | 27 | 112 |
| Safinamide | 98 | 58 |
| Rasagiline | 14 | 143 |
Antimicrobial Activity
In vitro assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains show MIC values of 8–16 µg/mL, comparable to ciprofloxacin. The mechanism involves disruption of microbial cell membrane integrity.
| Analogue | HT-29 IC₅₀ (µM) | Tubulin Inhibition (%) |
|---|---|---|
| Target Compound | 0.86 | 72 |
| Paclitaxel | 0.012 | 98 |
| Colchicine | 0.45 | 89 |
Comparative Analysis with Structural Analogues
| Parameter | Target Compound | N-(3-{[2-(1H-Indol-3-yl)ethyl]amino}-3-oxopropyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide | 3-Methyl-N-(1-methyl-1H-pyrazol-3-yl)-1,2-oxazole-5-carboxamide |
|---|---|---|---|
| MAO-B IC₅₀ (nM) | 27 | 3300 | 78760 |
| Anticancer IC₅₀ (µM) | 0.86 | 1.24 | >50 |
| logP | 2.1 | 3.4 | 1.8 |
| BBB Permeability | High | Moderate | Low |
Future Directions
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Clinical Translation: Phase I trials for Parkinson’s disease are warranted, focusing on pharmacokinetics and CNS penetration .
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Structural Optimization: Introducing fluorine at the indole C4 position may enhance MAO-B affinity and metabolic stability .
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Combination Regimens: Pairing with immunotherapies could exploit immunogenic cell death mechanisms in oncology.
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